
N-(2-Methoxy-4-methylsulfanylbutyl)-4-(trifluoromethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Methoxy-4-methylsulfanylbutyl)-4-(trifluoromethyl)benzenesulfonamide, also known as MMB-TS, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a promising tool for studying different biological processes.
Mecanismo De Acción
The mechanism of action of N-(2-Methoxy-4-methylsulfanylbutyl)-4-(trifluoromethyl)benzenesulfonamide involves the binding of the compound to specific sites on proteins, leading to modulation of their activity. This binding can occur through covalent or non-covalent interactions, depending on the protein target. The exact mechanism of action of this compound on different proteins is still under investigation, but it is believed to involve changes in protein conformation or stability.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, depending on the protein target. For example, it has been shown to inhibit the activity of voltage-gated sodium channels, leading to decreased neuronal excitability. It has also been shown to modulate the activity of G protein-coupled receptors, leading to changes in intracellular signaling pathways. Additionally, this compound has been shown to inhibit the activity of neurotransmitter transporters, leading to changes in neurotransmitter levels in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-Methoxy-4-methylsulfanylbutyl)-4-(trifluoromethyl)benzenesulfonamide in lab experiments is its specificity for certain protein targets. This allows researchers to investigate the function and regulation of these proteins in a more precise manner. Additionally, this compound has been shown to be stable in aqueous solutions, making it easy to use in experiments. However, one limitation of using this compound is its potential toxicity, which can vary depending on the protein target and concentration used. Therefore, caution must be exercised when using this compound in experiments.
Direcciones Futuras
There are several future directions for research involving N-(2-Methoxy-4-methylsulfanylbutyl)-4-(trifluoromethyl)benzenesulfonamide. One area of interest is the development of new drugs targeting specific proteins involved in various diseases. Additionally, further investigation into the mechanism of action of this compound on different protein targets is needed to fully understand its effects. Finally, the potential toxicity of this compound needs to be further investigated to ensure its safe use in experiments.
Métodos De Síntesis
The synthesis of N-(2-Methoxy-4-methylsulfanylbutyl)-4-(trifluoromethyl)benzenesulfonamide involves the reaction of 4-(trifluoromethyl)benzenesulfonyl chloride with 2-amino-4-methylthiobutane in the presence of a base such as triethylamine. The resulting intermediate is then reacted with methoxyacetyl chloride to form the final product, this compound. This synthesis method has been reported in the literature and has been used by several research groups to obtain this compound for their experiments.
Aplicaciones Científicas De Investigación
N-(2-Methoxy-4-methylsulfanylbutyl)-4-(trifluoromethyl)benzenesulfonamide has been used in various scientific research applications, including the study of ion channels, G protein-coupled receptors, and neurotransmitter transporters. It has been shown to modulate the activity of these proteins, which has led to its use as a tool for investigating their function and regulation. Additionally, this compound has been used in the development of new drugs targeting specific proteins involved in various diseases.
Propiedades
IUPAC Name |
N-(2-methoxy-4-methylsulfanylbutyl)-4-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3NO3S2/c1-20-11(7-8-21-2)9-17-22(18,19)12-5-3-10(4-6-12)13(14,15)16/h3-6,11,17H,7-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTHDYFNXYMIIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCSC)CNS(=O)(=O)C1=CC=C(C=C1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3NO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

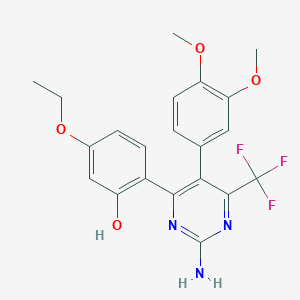
![N-(3-chlorophenyl)-2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2364180.png)
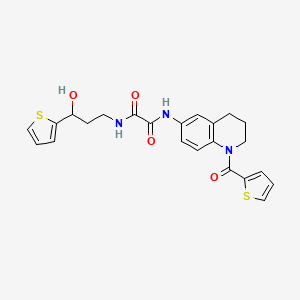
![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-morpholinoethyl)propanamide](/img/structure/B2364182.png)
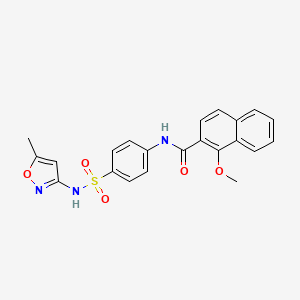
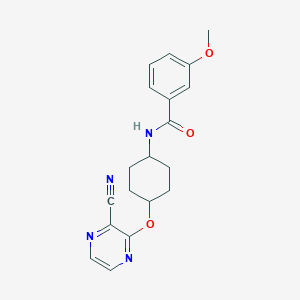
![ethyl 2-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate](/img/structure/B2364186.png)
![N-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]ethanesulfonamide](/img/structure/B2364187.png)
![2-[3-(benzenesulfonyl)-6-ethoxy-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2364188.png)

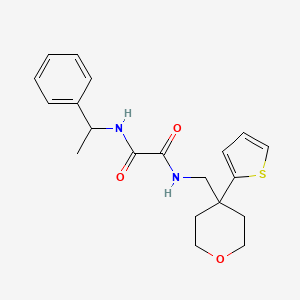
![N-(6-fluorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2364198.png)
![8-Ethyl-1-(4-fluorobenzoyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2364199.png)
![Ethyl 3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,4-triazine-6-carboxylate](/img/structure/B2364202.png)